molecular formula C14H20ClNO3 B5856335 N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide

Cat. No.: B5856335
M. Wt: 285.76 g/mol
InChI Key: WOYAPERECATYHO-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide is a chemical compound characterized by the presence of a chloro-substituted phenyl ring with two methoxy groups and an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dimethoxyphenyl-ethylbutanamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 4-chloro-2,5-dimethoxybenzaldehyde or 4-chloro-2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,5-dimethoxyphenyl-2-ethylbutanamide.

    Substitution: Formation of N-(4-azido-2,5-dimethoxyphenyl)-2-ethylbutanamide or N-(4-thio-2,5-dimethoxyphenyl)-2-ethylbutanamide.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The ethylbutanamide moiety may contribute to the compound’s overall stability and solubility, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpentanamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c1-5-9(6-2)14(17)16-11-8-12(18-3)10(15)7-13(11)19-4/h7-9H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYAPERECATYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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